molecular formula C22H17ClN4O3S B276199 N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea

N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea

Numéro de catalogue B276199
Poids moléculaire: 452.9 g/mol
Clé InChI: UYESGYNZPZXNMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea, also known as BCTP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This binding reduces the activity of the receptor, which in turn reduces the release of neurotransmitters such as dopamine and glutamate. This mechanism of action is thought to underlie the potential therapeutic effects of N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea in various neurological disorders.
Biochemical and Physiological Effects:
N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of dopamine and glutamate in the brain, which are neurotransmitters that are involved in various neurological disorders. N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea has also been shown to have anti-inflammatory properties, which may underlie its potential therapeutic effects in inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea in lab experiments is that it is a highly specific inhibitor of mGluR5, which means that it can be used to study the specific role of this receptor in various diseases. However, one limitation is that N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea has a relatively short half-life, which means that it may need to be administered frequently in experiments.

Orientations Futures

There are several future directions for research on N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea. One direction is to further investigate its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use in treating inflammatory bowel disease. Additionally, further research is needed to optimize the synthesis method of N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea and to develop more stable analogs of the molecule for use in lab experiments.

Méthodes De Synthèse

N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with ethyl acetoacetate to form 6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea, which is then benzylated to yield N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea.

Applications De Recherche Scientifique

N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-benzyl-N'-[(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]urea has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease.

Propriétés

Formule moléculaire

C22H17ClN4O3S

Poids moléculaire

452.9 g/mol

Nom IUPAC

N-(benzylcarbamoyl)-2-[6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C22H17ClN4O3S/c23-16-8-6-15(7-9-16)18-10-17-20(31-18)21(29)27(13-25-17)12-19(28)26-22(30)24-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H2,24,26,28,30)

Clé InChI

UYESGYNZPZXNMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)CN2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl

SMILES canonique

C1=CC=C(C=C1)CNC(=O)NC(=O)CN2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.